molecular formula C14H13N3O4 B2925672 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione CAS No. 1352827-50-9

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B2925672
CAS No.: 1352827-50-9
M. Wt: 287.275
InChI Key: YSWQOCGODHPKED-UHFFFAOYSA-N
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Description

4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound that has been mentioned in various patents . It is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .


Synthesis Analysis

The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted compounds . These processes are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .


Molecular Structure Analysis

The molecular structure of this compound is complex, with heterocyclic compounds containing two or more hetero rings . These rings have nitrogen atoms as the only ring hetero atoms, at least one ring being a six-membered ring with only one nitrogen atom containing two hetero rings directly linked by a ring-member-to-ring-member bond .

Scientific Research Applications

Tyrosinase Inhibition and Antioxidant Properties

Research into phthalimide derivatives, closely related to 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, has shown promising results in tyrosinase inhibition, which is significant for applications in preventing enzymatic browning in foods and cosmetics. One study highlighted the synthesis of a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives, demonstrating notable antioxidant and antityrosinase activities. A specific derivative exhibited higher tyrosinase inhibitory activity compared to the standard control, arbutin, suggesting potential for use in treatments against hyperpigmentation or as natural preservatives (Then et al., 2018).

Mesogenic Schiff Bases for Liquid Crystal Displays

In another study, isoindoline-1,3-dione-based mesogenic Schiff bases were synthesized, displaying enantiotropic liquid crystalline behavior with Nematic texture. Some derivatives also exhibited the Smectic A (SmA) phase, indicating their potential utility in the development of advanced liquid crystal displays (LCDs) and optical storage devices (Dubey et al., 2018).

Catalytic Applications in Organic Synthesis

2-Aminoisoindoline-1,3-Dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles have been developed as reusable catalysts, facilitating the synthesis of 4H-pyrans through a multicomponent reaction. This catalytic system highlights the integration of isoindoline-1,3-dione derivatives in green chemistry, offering advantages like environmental friendliness, excellent yields, and easy separation using an external magnet (Shabani et al., 2021).

Novel Synthesis Techniques

Isoindolines and isoindoline-1,3-diones have been synthesized under solventless conditions, adhering to green chemistry principles. These compounds were evaluated for their affinity towards the human dopamine receptor D2, demonstrating potential therapeutic applications. The green synthesis approach underscores the versatility and environmental sustainability of generating these compounds (Andrade-Jorge et al., 2017).

Inhibitors of Acetylcholinesterase

Dioxoisoindolines, including structures similar to this compound, have been studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The synthesis, crystallization, and evaluation of specific derivatives as AChE inhibitors reveal their potential in developing treatments for neurodegenerative diseases (Andrade-Jorge et al., 2018).

Biochemical Analysis

Biochemical Properties

The compound 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the Cereblon (CRBN) protein

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the precise details of these interactions are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels

Properties

IUPAC Name

4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWQOCGODHPKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352827-50-9
Record name 4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of NaOtBu (0.074 g, 0.769 mmol) in DMSO (0.8 mL) was added a solution of pomalidomide (0.100 g, 0.366 mmol) in DMSO (0.5 mL plus 0.5 mL rinse) dropwise. The reaction was stirred for 10 min at room temperature followed by the addition of methyl iodide (0.025 mL, 0.403 mmol). After 18 h, glacial acetic acid (0.1 mL) was added to the reaction volatiles were removed in vacuo, and the crude dark-brown residue was purified by preparative reverse phase HPLC to afford 29 (0.02 g, 19%) as light yellow powder. 1H NMR (400 MHz, DMSO) δ 7.46 (dd, J=8.4, 7.0 Hz, 1H), 7.00 (dd, J=7.6, 5.6 Hz, 2H), 6.53 (br s, 2H), 5.11 (dd, J=13.2, 5.7 Hz, 1H), 2.97-2.83 (m, 1H), 2.76 (s, 1H), 2.57-2.51 (m, 1H), 2.06-1.91 (m, 1H). MS (ESI) m/z calcd for C14H14N3O4[M+H]+ 288.3, found: 288.5.
Quantity
0.074 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Yield
19%

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